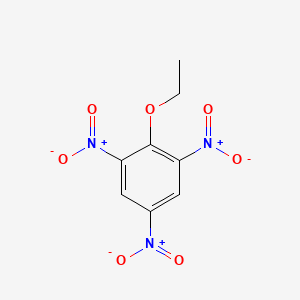

Benzene, 2-ethoxy-1,3,5-trinitro-

Description

This compound belongs to the family of nitroaromatic explosives, which are historically significant for their energetic properties and industrial applications. The ethoxy group introduces electron-donating effects, which may modulate stability, solubility, and reactivity compared to analogous compounds like trinitrotoluene (TNT) .

Properties

CAS No. |

4732-14-3 |

|---|---|

Molecular Formula |

C8H7N3O7 |

Molecular Weight |

257.16 g/mol |

IUPAC Name |

2-ethoxy-1,3,5-trinitrobenzene |

InChI |

InChI=1S/C8H7N3O7/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3 |

InChI Key |

AOZXETLGPZAZNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

physical_description |

Trinitrophenetole appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-ethoxy-1,3,5-trinitro- typically involves the nitration of ethoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the benzene ring. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: Industrial production of Benzene, 2-ethoxy-1,3,5-trinitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of nitro compounds .

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-ethoxy-1,3,5-trinitro- undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products:

Reduction: 2-ethoxy-1,3,5-triaminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 2-ethoxy-1,3,5-trinitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.

Industry: Utilized in the production of dyes, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzene, 2-ethoxy-1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. This may reduce thermal stability and increase sensitivity .

- Acidity : Unlike picric acid, which has a hydroxyl group capable of forming explosive salts, the ethoxy group in the target compound lacks acidic protons, likely reducing its salt-forming propensity .

- Solubility : The ethoxy group enhances solubility in polar solvents compared to ethyl or methyl substituents, as seen in ethyl- or methyl-trinitrobenzene derivatives .

Explosive and Industrial Relevance

- TNT (2,4,6-Trinitrotoluene) : Widely used in military and industrial applications due to its insensitivity to shock and friction. Its stability is attributed to the symmetric placement of nitro groups and the methyl substituent .

- Picric Acid : Historically used as an explosive but phased out due to its tendency to form unstable metal salts. The hydroxyl group increases reactivity compared to ethoxy or methyl analogs .

- Benzene, 2-ethoxy-1,3,5-trinitro-: Limited evidence suggests it may be less stable than TNT due to the ethoxy group’s electron-donating nature. Its applications are likely niche, possibly in specialized initiators or pyrotechnics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.